EGFR vs. ErbB2/HER2 Selectivity: BIBU1361 Demonstrates a 10-Fold Narrower Selectivity Window than its Structural Analog BIBX1382
BIBU1361 inhibits ErbB2/HER2 with an IC50 of 290 nM, resulting in an approximately 97-fold selectivity for EGFR over ErbB2 . In contrast, its close structural analog, BIBX1382, demonstrates over 1,000-fold selectivity, with an ErbB2 IC50 of 3,400 nM . This 10-fold difference in selectivity window means BIBU1361 is significantly more potent against ErbB2, which could lead to distinct biological effects in models where HER2 plays a role.
| Evidence Dimension | Kinase Selectivity (EGFR vs. ErbB2/HER2) |
|---|---|
| Target Compound Data | EGFR IC50 = 3 nM; ErbB2 IC50 = 290 nM |
| Comparator Or Baseline | BIBX1382: EGFR IC50 = 3 nM; ErbB2 IC50 = 3,400 nM |
| Quantified Difference | BIBU1361 has a 10-fold lower selectivity window for EGFR over ErbB2 (97-fold) compared to BIBX1382 (1,133-fold). |
| Conditions | In vitro kinase inhibition assay. |
Why This Matters
This differential selectivity allows researchers to probe the role of HER2 in EGFR-driven models, providing a tool with a defined, intermediate selectivity profile not offered by more selective analogs.
